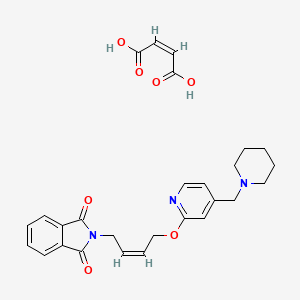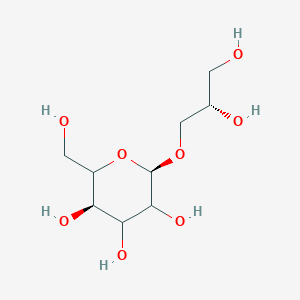
corticosterone-d8
Descripción general
Descripción
Corticosterone-d8 (Major) is a labeled corticosterone . It is a glucocorticoid and an intermediate in the biosynthesis of aldosterone . It is produced in the cortex of the adrenal glands . The molecular formula of this compound (Major) is C21 2H8 H22 O4 and its molecular weight is 354.51 .
Synthesis Analysis
Corticosterone is produced in the mid-zone of the adrenal cortex, the zona fasciculata, in response to adrenocorticotropic hormone (ACTH) . After synthesis of deoxycorticosterone (DCORT) by 21α-hydroxylase (cytochrome P450 21α; CYP21α) from progesterone (PGS), the synthesis of corticosterone (CORT) is catalyzed by 11β-hydroxylase (cytochrome P450 11β; CYP11β) located in the mitochondria .Molecular Structure Analysis
The molecular structure of this compound (Major) is represented by the formula C21 2H8 H22 O4 . The molecular weight of this compound is 354.51 .Chemical Reactions Analysis
Corticosterone is a steroid hormone that binds to both glucocorticoid and mineralocorticoid receptors . It is produced in response to adrenocorticotropic hormone (ACTH) and is the precursor to aldosterone synthesis .Physical and Chemical Properties Analysis
This compound (Major) has a molecular formula of C21 2H8 H22 O4 and a molecular weight of 354.51 .Aplicaciones Científicas De Investigación
Diagnóstico clínico y control antidopaje
Corticosterone-d8 puede usarse en la cuantificación de cortisol y sus metabolitos en la orina humana {svg_1}. Esto tiene aplicaciones en el diagnóstico clínico y el control antidopaje. El método desarrollado para este propósito utiliza cromatografía líquida-MS n (LC-MS n) para la determinación de cortisol libre y sus 15 metabolitos endógenos {svg_2}.
Estudio de la hiperplasia suprarrenal congénita
This compound se estudia por su impacto en la hiperplasia suprarrenal congénita {svg_3}. Este es un grupo de trastornos genéticos hereditarios que afectan las glándulas suprarrenales. Las ideas obtenidas de estos estudios pueden ayudar en el desarrollo de nuevos tratamientos para esta condición {svg_4}.
Investigación de la memoria
This compound también se utiliza en la investigación de la memoria {svg_5}. Se cree que tiene un impacto en la memoria, y el estudio de sus efectos puede proporcionar información valiosa sobre cómo funciona la memoria y cómo se puede mejorar {svg_6}.
Regulación de la energía
En estudios con animales, la corticosterona es un glucocorticoide principal involucrado en la regulación de la energía {svg_7}. Al estudiar los efectos de this compound, los investigadores pueden obtener una mejor comprensión de la regulación de la energía en los animales {svg_8}.
Reacciones inmunitarias
This compound se utiliza en el estudio de las reacciones inmunitarias {svg_9}. Puede ayudar a los investigadores a comprender cómo el sistema inmunológico responde a diversos estímulos, lo que puede conducir al desarrollo de nuevos tratamientos para enfermedades relacionadas con el sistema inmunitario {svg_10}.
Respuesta al estrés
This compound también se utiliza en el estudio de la respuesta al estrés {svg_11}. Al comprender cómo this compound afecta la respuesta del cuerpo al estrés, los investigadores pueden desarrollar nuevas estrategias para controlar las afecciones relacionadas con el estrés {svg_12}.
Mecanismo De Acción
Target of Action
Corticosterone-d8, also known as Corticosterone, is an adrenocortical steroid that has modest but significant activities as a mineralocorticoid and a glucocorticoid . It primarily targets the Corticosteroid 11-beta-dehydrogenase isozyme 1 , Nuclear receptor coactivator 1 , and the Mineralocorticoid receptor . These targets play crucial roles in the regulation of energy, immune reactions, and stress responses .
Mode of Action
This compound interacts with its targets to regulate a variety of physiological processes. As a glucocorticoid, it is involved in the regulation of energy, immune reactions, and stress responses . It acts to conserve essential salts, stimulate gluconeogenesis and lipid metabolism, cardiovascular and pulmonary function, and erythropoiesis and bone turnover, while inhibiting reproductive and ingestive behaviors as well as immune responses .
Biochemical Pathways
This compound affects several biochemical pathways. It is an intermediate in the steroidogenic pathway from pregnenolone to aldosterone . It is converted to aldosterone by aldosterone synthase, found only in the mitochondria of glomerulosa cells . The products of the corticosteroid pathway, aldosterone and cortisol, are steroid hormones that regulate metabolism and stress response in tetrapods .
Pharmacokinetics
It is known that corticosteroids like this compound are small, lipophilic molecules derived from cholesterol, which facilitates their passage across the blood-brain barrier . The clearance of similar corticosteroids has been found to be higher in males compared to females .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It is implicated in the regulation of neuronal cell birth, differentiation, and apoptosis, as well as dendritic arborization and synaptic function . It also has an impact on memory, particularly emotional memories and long-term memory .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, UV-B stimulation on the skins of certain amphibians seems to cause the internal generation of corticosterone . Furthermore, the time-dependent regulation of sex hormones in females can influence drug responses .
Safety and Hazards
Propiedades
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,22,24H,3-8,10-11H2,1-2H3/t14-,15-,16+,17-,19+,20-,21-/m0/s1/i3D2,7D2,9D,11D2,16D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFXVFTZEKFJBZ-VWODBOJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4([2H])C(=O)C([2H])([2H])O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732168 | |
| Record name | (8S,9S,10R,11S,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1271728-07-4 | |
| Record name | (8S,9S,10R,11S,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11](/img/structure/B1146911.png)





![(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal](/img/structure/B1146931.png)
